Methyl 2-ethylacetoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

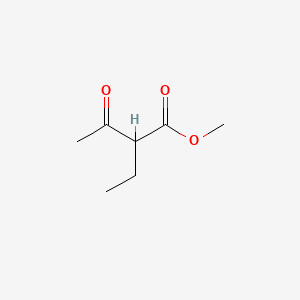

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-6(5(2)8)7(9)10-3/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLVLOWNJCOOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871398 | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51756-08-2 | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51756-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-ethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-ethylacetoacetate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-Ethylacetoacetate

Abstract

This compound (CAS No. 51756-08-2) is a versatile β-keto ester that serves as a crucial intermediate in a wide range of chemical syntheses. Its unique molecular structure, featuring a chiral center and reactive keto and ester functional groups, allows for a variety of chemical transformations. This makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key synthetic protocols, and safety information, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, systematically named methyl 2-ethyl-3-oxobutanoate, possesses a core β-keto ester framework with an ethyl substituent at the α-carbon. This substitution creates a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers. The presence of both a ketone and an ester group profoundly influences its reactivity, particularly the acidity of the α-hydrogen.

Keto-Enol Tautomerism

A fundamental characteristic of β-dicarbonyl compounds is keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol.[1][2] For this compound, the equilibrium lies significantly toward the keto form. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This dynamic equilibrium is solvent-dependent and can be readily studied by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Caption: Keto-enol tautomerism of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control.

Physical Properties

The compound is a liquid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 51756-08-2 | |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Density | 1.010 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.423 | |

| Assay | ≥97.0% (GC) |

Spectroscopic Profile

| Spectroscopy | Expected Features |

| ¹H NMR | ~0.9 ppm (t, 3H): -CH₂CH₃ ~1.9 ppm (q, 2H): -CH₂ CH₃~2.2 ppm (s, 3H): -C(=O)CH₃ ~3.4 ppm (t, 1H): α-CH ~3.7 ppm (s, 3H): -OOCH₃ |

| ¹³C NMR | ~12 ppm: -CH₂C H₃~25 ppm: -C H₂CH₃~29 ppm: -C(=O)C H₃~52 ppm: -OOC H₃~60 ppm: α-C H~170 ppm: C =O (Ester)~205 ppm: C =O (Ketone) |

| IR (Infrared) | ~1745 cm⁻¹: C=O stretch (Ester)~1720 cm⁻¹: C=O stretch (Ketone)~2900-3000 cm⁻¹: C-H stretch (Aliphatic) |

| Mass Spec (MS) | m/z 144: Molecular Ion (M⁺)m/z 113: [M - OCH₃]⁺m/z 87: [M - COCH₃]⁺m/z 43: [COCH₃]⁺ |

Synthesis of this compound

The most direct and common synthesis route is the α-alkylation of a β-keto ester, specifically, the ethylation of methyl acetoacetate.[5] The causality behind this choice is the high acidity of the α-hydrogens of the parent ester, which allows for facile deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with an alkyl halide.

Reaction Mechanism: Enolate Alkylation

The reaction proceeds via a classic Sₙ2 mechanism. A strong base, typically an alkoxide corresponding to the ester to prevent transesterification (in this case, sodium methoxide), is used to quantitatively generate the enolate. The enolate then attacks the ethyl halide.

Caption: Mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from established procedures for the alkylation of β-keto esters.[6]

Objective: To synthesize this compound in high yield from methyl acetoacetate.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide (solid or as a solution in methanol)

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve sodium methoxide (1.0 eq) in anhydrous methanol. Cool the solution in an ice bath.

-

Add methyl acetoacetate (1.0 eq) dropwise via the addition funnel with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

-

Alkylation: Add ethyl iodide (1.1 eq) dropwise to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and then with a saturated aqueous ammonium chloride solution to neutralize any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Key Reactions and Applications

The dual functionality of this compound makes it a versatile synthon.[7] Its applications are widespread, though often documented for its ethyl ester analogue, the principles of reactivity are directly transferable.[8][9]

Japp-Klingemann Reaction

This reaction is a powerful method to synthesize hydrazones from β-keto esters and aryl diazonium salts.[10][11] When an α-substituted β-keto ester like this compound is used, the reaction proceeds with the cleavage of the acetyl group to form the corresponding hydrazone of methyl 2-oxobutanoate.[12][13] These hydrazone products are valuable intermediates, notably in the Fischer indole synthesis.[11]

Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-keto ester under acidic conditions.[14] this compound can be used to produce 4-methyl-3-ethylcoumarin derivatives, which are scaffolds found in many biologically active molecules. The reaction involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution.[14][15]

Applications in Industry

-

Pharmaceuticals: As a chiral building block, it is valuable in the synthesis of complex active pharmaceutical ingredients (APIs). The related ethyl ester is a known intermediate for anti-inflammatory and analgesic drugs.[9]

-

Agrochemicals: The β-keto ester moiety is a key component in the synthesis of various pesticides. The analogous ethyl 2-methylacetoacetate is a crucial intermediate in producing the insecticide Pirimicarb.[8]

-

Fine Chemicals: Its structure lends itself to the creation of specialty polymers and unique flavor and fragrance compounds.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a combustible liquid and requires careful handling to avoid exposure.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[17]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[18]

-

First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17]

References

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet Ethyl 2-methylacetoacetate. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Ethyl 2-Methylacetoacetate: Properties and Applications. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-methylacetoacetate. Retrieved from [Link]

-

Burdett, J. L., & Rogers, M. T. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(13), 1416-1428. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. Retrieved from [Link]

-

Chen, W., et al. (2008). Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis. Organic Letters, 10(23), 5441-5444. Retrieved from [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

-

E. coli Metabolome Database. (2015). Ethyl-2-methylacetoacetate. Retrieved from [Link]

-

Ingle, R. B., et al. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Indian Chemical Society, 86(9), 981-985. Retrieved from [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

-

ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]

- Google Patents. (1969). US3441597A - Process for the preparation of methyl and ethyl acetoacetate.

-

ResearchGate. (n.d.). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). Retrieved from [Link]

-

Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Molecular Structure, 563-564, 321-326. Retrieved from [Link]

-

Lvov, A. G., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Retrieved from [Link]

-

Valente, E. J., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9551-9555. Retrieved from [Link]

-

Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

-

Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Retrieved from [Link]

-

Marvel, C. S., & Hager, F. D. (1925). ETHYL n-BUTYLACETOACETATE. Organic Syntheses, 5, 55. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ethyl 2-Methylacetoacetate: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]

-

NIST. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR [m.chemicalbook.com]

- 5. aklectures.com [aklectures.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. Japp klingemann reaction | PPTX [slideshare.net]

- 13. organicreactions.org [organicreactions.org]

- 14. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. sds.metasci.ca [sds.metasci.ca]

- 18. fishersci.com [fishersci.com]

Spectroscopic Data of Methyl 2-ethylacetoacetate: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-ethylacetoacetate (C₇H₁₂O₃), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this compound, this guide leverages high-quality data from its close structural analog, Ethyl 2-ethylacetoacetate, to predict and interpret its spectroscopic characteristics. This approach, grounded in fundamental principles of spectroscopy, offers a robust framework for the structural elucidation of this and similar β-keto esters.

Introduction to the Spectroscopic Analysis of β-Keto Esters

This compound belongs to the class of β-keto esters, compounds featuring a ketone functional group at the β-position relative to an ester. This arrangement confers unique chemical properties, including the potential for keto-enol tautomerism. Spectroscopic techniques are indispensable tools for confirming the molecular structure, assessing purity, and understanding the electronic environment of such molecules.[1] This guide will systematically explore the expected NMR, IR, and MS data for this compound, providing both theoretical understanding and practical insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Foundational Principles of NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy rely on the magnetic properties of these nuclei. When placed in a strong magnetic field, they can absorb radiofrequency radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment, providing a "fingerprint" of the molecule's structure. The integration of ¹H NMR signals reveals the relative number of protons, while splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons, offering connectivity information.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is derived from the known spectrum of Ethyl 2-ethylacetoacetate, with adjustments for the substitution of the ethyl ester with a methyl ester. The most significant change will be the replacement of the ethyl ester's quartet and triplet with a singlet for the methyl ester's methoxy group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~3.75 | Singlet | 3H | -OCH₃ (ester) | The protons of a methyl ester typically appear as a singlet in this region due to the deshielding effect of the adjacent oxygen atom. This replaces the quartet and triplet of the ethyl ester in the analogue. |

| ~3.45 | Triplet | 1H | -CH- (α-carbon) | This proton is coupled to the adjacent methylene (-CH₂-) group of the ethyl substituent, resulting in a triplet. Its chemical shift is influenced by the adjacent carbonyl groups. |

| ~2.25 | Singlet | 3H | -C(O)CH₃ (acetyl) | The protons of the acetyl methyl group are a singlet as there are no adjacent protons. |

| ~1.85 | Multiplet | 2H | -CH₂- (ethyl) | These protons are coupled to both the α-carbon's proton and the terminal methyl group's protons, leading to a complex multiplet. |

| ~0.90 | Triplet | 3H | -CH₃ (ethyl) | These protons are coupled to the adjacent methylene (-CH₂-) group, resulting in a triplet. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton. The change from an ethyl to a methyl ester will primarily affect the chemical shift of the ester's alkyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~203 | C=O (ketone) | The chemical shift for a ketone carbonyl carbon is typically in this downfield region. |

| ~171 | C=O (ester) | The ester carbonyl carbon is also found in the downfield region, slightly upfield from the ketone. |

| ~57 | -CH- (α-carbon) | The α-carbon is situated between two carbonyl groups, leading to a downfield shift. |

| ~52 | -OCH₃ (ester) | The methoxy carbon of a methyl ester typically appears in this region. This is a key difference from the ethyl ester analogue, which would show a -OCH₂- signal at a slightly lower field. |

| ~29 | -C(O)CH₃ (acetyl) | The acetyl methyl carbon. |

| ~25 | -CH₂- (ethyl) | The methylene carbon of the ethyl group. |

| ~12 | -CH₃ (ethyl) | The terminal methyl carbon of the ethyl group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Diagram 1: Workflow for NMR Sample Preparation and Analysis

Caption: A typical workflow for NMR analysis.

-

Sample Preparation : Accurately weigh 10-20 mg of the liquid this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solution is then filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The tube is then securely capped.

-

Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field is shimmed to optimize its homogeneity, which is essential for obtaining sharp, well-resolved NMR signals.

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing : The raw data (Free Induction Decay, FID) is processed through Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Core Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The presence of strong, characteristic peaks in the spectrum allows for the identification of functional groups such as carbonyls (C=O) and C-O bonds.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to be very similar to that of Ethyl 2-ethylacetoacetate, as the primary absorbing functional groups (the two carbonyls and the C-O bonds) are present in both. The spectrum will be dominated by the strong absorptions of the ketone and ester carbonyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~2975-2850 | Medium-Strong | C-H (alkyl) | Stretching |

| ~1745 | Strong | C=O (ester) | Stretching |

| ~1720 | Strong | C=O (ketone) | Stretching |

| ~1250-1000 | Strong | C-O (ester) | Stretching |

The presence of two distinct carbonyl peaks is characteristic of β-dicarbonyl compounds. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient and common method.

Diagram 2: ATR-FT-IR Spectroscopy Workflow

Caption: Workflow for ATR-FT-IR analysis.

-

Instrument Preparation : The surface of the ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.[2][3][4][5][6]

-

Background Scan : A background spectrum of the empty ATR crystal is recorded. This is to account for any atmospheric and instrumental absorptions.

-

Sample Application : A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition : The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : After the measurement, the sample is carefully wiped from the crystal surface with a soft tissue soaked in an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns.

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

In a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup, the sample is first vaporized and separated by the gas chromatograph.[7][8][9][10][11] The separated molecules then enter the mass spectrometer's ion source, where they are bombarded with a high-energy electron beam. This process, known as electron ionization (EI), typically removes an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted based on the known fragmentation patterns of β-keto esters and the differences between methyl and ethyl esters. The molecular ion peak is expected at an m/z corresponding to its molecular weight (144.17 g/mol ).

Table 4: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 101 | [M - CH₃CO]⁺ | α-cleavage with loss of the acetyl group. |

| 88 | [C₄H₈O₂]⁺• | McLafferty rearrangement involving the ketone carbonyl and a γ-hydrogen on the ethyl group. |

| 74 | [C₃H₆O₂]⁺• | McLafferty rearrangement involving the ester carbonyl and a γ-hydrogen on the acetyl group. This is a characteristic fragment for methyl esters. |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the C-C bond between the carbonyls. This is often the base peak. |

Diagram 3: Key Fragmentation Pathways of this compound

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection : A small volume (typically 1 µL) of the sample solution is injected into the heated injection port of the gas chromatograph, where it is vaporized.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Fragmentation : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer and are ionized by electron impact.

-

Mass Analysis and Detection : The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from the close structural analog, Ethyl 2-ethylacetoacetate, and applying fundamental spectroscopic principles, a comprehensive and scientifically sound interpretation has been presented. The provided tables of predicted spectral data, along with the experimental protocols and workflow diagrams, serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related β-keto esters. The ability to accurately predict and interpret spectroscopic data is a cornerstone of modern chemical research and development.

References

-

Bruker. Attenuated Total Reflectance (ATR). Available from: [Link]

-

Wikipedia. Attenuated total reflectance. Available from: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

-

UniversityWafer, Inc. What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy? 2025. Available from: [Link]

-

EAG Laboratories. Gas Chromatography Mass Spectrometry (GC-MS). Available from: [Link]

-

Wikipedia. Gas chromatography–mass spectrometry. Available from: [Link]

-

SCION Instruments. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Available from: [Link]

-

Agilent. Gas chromatography mass spectrometry basic principles. Available from: [Link]

-

Purity Gas. Gas Chromatography (GC) vs Mass Spectrometry (MC): Which is Right for Your Analysis. Available from: [Link]

-

NIST. Ethyl 2-acetylbutyrate. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Gaithersburg (MD): National Institute of Standards and Technology. Available from: [Link]

-

SpectraBase. 2-Ethyl-acetoacetic acid, ethyl ester. Available from: [Link]

- Bowie JH, Lawesson S-O, Schroll G, Williams DH. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. 1966;88(23):5674-5679.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. 1972;50(16):2707-2711.

-

AOCS. Alkyl Esters Other than Methyl. Available from: [Link]

-

ResearchGate. Identification of fatty acid ethyl ester instead of methyl esters?. Available from: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. 2018. Available from: [Link]

-

UCLA Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Esters. Available from: [Link]

-

Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. 2020. Available from: [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 2-acetylbutyrate [webbook.nist.gov]

- 3. Ethyl 2-ethylacetoacetate(607-97-6) 13C NMR spectrum [chemicalbook.com]

- 4. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR spectrum [chemicalbook.com]

- 5. Ethyl 2-methylacetoacetate(609-14-3) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Ethyl 2-ethylacetoacetate(607-97-6) IR Spectrum [chemicalbook.com]

- 8. WTT- Under Construction Page [wtt-pro.nist.gov]

- 9. Ethyl 2-ethylacetoacetate(607-97-6) MS spectrum [chemicalbook.com]

- 10. Ethyl 2-acetylbutyrate [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Methyl 2-Ethylacetoacetate

Introduction: The Strategic Importance of α-Functionalized β-Keto Esters

Methyl 2-ethylacetoacetate is a versatile intermediate in organic synthesis, belonging to the class of β-keto esters. Its strategic value lies in the unique reactivity conferred by its structure: a ketone and an ester functionality separated by a methylene group. The protons on the α-carbon, flanked by two electron-withdrawing carbonyl groups, exhibit significant acidity, facilitating a range of carbon-carbon bond-forming reactions. This guide provides a comprehensive exploration of the synthesis of this compound, focusing on the cornerstone acetoacetic ester synthesis. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this fundamental transformation.[1][2]

Core Synthesis Strategy: The Acetoacetic Ester Synthesis

The most direct and widely employed method for preparing α-alkylated acetoacetic esters is the acetoacetic ester synthesis.[3][4][5] This powerful synthetic tool leverages the acidity of the α-hydrogens of a β-keto ester. The synthesis can be logically dissected into two primary stages:

-

Enolate Formation: Deprotonation of the starting material, methyl acetoacetate, at the α-carbon using a suitable base to generate a nucleophilic enolate.

-

Alkylation: A subsequent SN2 reaction between the enolate and an electrophilic alkyl halide, in this case, an ethyl halide, to form the new carbon-carbon bond.[6]

This sequence allows for the controlled introduction of alkyl groups onto the α-position, making it a highly reliable method for producing compounds like this compound.[7][8]

Reaction Mechanism: A Step-by-Step Analysis

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds through the following discrete steps.

Step 1: Enolate Generation

The reaction is initiated by treating methyl acetoacetate with a strong base. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used for this purpose.

-

Causality of Base Selection: The choice of base is critical. The pKa of the α-protons of methyl acetoacetate is approximately 11 in DMSO. Therefore, a base strong enough to deprotonate it quantitatively is required. Using an alkoxide base that matches the alcohol portion of the ester (e.g., sodium methoxide for a methyl ester) is a crucial experimental choice. This prevents transesterification, a competing reaction where the base could act as a nucleophile and exchange the ester's alkoxy group, leading to a mixture of products.

The base abstracts an α-proton, resulting in the formation of a resonance-stabilized enolate ion. This stabilization, with the negative charge delocalized over two oxygen atoms and one carbon atom, is the driving force for the acidity of the α-hydrogens.[9][10][11][12]

Step 2: C-Alkylation via SN2 Nucleophilic Attack

The generated enolate is a potent nucleophile. It attacks the electrophilic ethyl halide (e.g., ethyl iodide or ethyl bromide) in a classic SN2 reaction.[6][13]

-

Regioselectivity (C- vs. O-Alkylation): The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the carbonyl oxygen (O-alkylation). While both are possible, C-alkylation is generally the major pathway under typical thermodynamic conditions, especially with alkyl halides. The resulting C-C bond is more stable than the C-O bond that would form from O-alkylation. The use of polar, aprotic solvents can further favor C-alkylation.

The nucleophilic attack from the α-carbon onto the ethyl halide, with the concurrent departure of the halide leaving group, yields the desired product, this compound.[10]

Below is a diagram illustrating the core mechanistic pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound. It is imperative to conduct a thorough risk assessment before commencing any experimental work.

Safety Precautions

-

Sodium Ethoxide/Methoxide: Highly corrosive and flammable solids.[14][15] They react violently with water.[16] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[17][18] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[14][17]

-

Ethyl Iodide/Bromide: Alkylating agents are toxic and potential carcinogens. Handle with extreme care in a fume hood.

-

Solvents: Anhydrous ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

Materials and Equipment

-

Three-necked round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Distillation apparatus

-

Separatory funnel

Reagents

-

Methyl acetoacetate (CH₃COCH₂COOCH₃)

-

Sodium methoxide (NaOCH₃) or Sodium ethoxide (NaOC₂H₅)

-

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

-

Anhydrous Ethanol (or Methanol if using NaOMe)

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure

-

Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Purge the entire system with nitrogen or argon.

-

Base Addition: In the flask, dissolve sodium methoxide in anhydrous methanol. Cool the solution in an ice bath.

-

Enolate Formation: Add methyl acetoacetate dropwise from the dropping funnel to the cooled sodium methoxide solution with continuous stirring. After the addition is complete, allow the mixture to stir for an additional 15-20 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Add ethyl iodide dropwise to the enolate solution while maintaining a low temperature (below 10 °C).[19] Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.[19] A precipitate of sodium iodide will form.

-

Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the alcohol solvent using a rotary evaporator.

-

Workup - Extraction: To the residue, add water to dissolve the sodium iodide precipitate. Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether (3x portions).

-

Workup - Washing: Combine the organic extracts and wash sequentially with water, dilute HCl, and finally with brine. This removes any unreacted base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | Methyl Acetoacetate | 1.0 eq |

| Base | Sodium Methoxide | 1.1 eq |

| Alkylating Agent | Ethyl Iodide | 1.1 - 1.2 eq |

| Reaction Temperature | 0 °C to Reflux | Initial cooling is crucial for control. |

| Reaction Time | 2 - 4 hours | Monitored by TLC or GC. |

| Typical Yield | 70 - 85% | Dependent on purity of reagents and anhydrous conditions. |

Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 51756-08-2 | |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.010 g/mL at 20 °C | |

| Boiling Point | ~187-189 °C (atm) | [2] |

| Refractive Index (n20/D) | 1.423 |

Conclusion

The synthesis of this compound via the alkylation of methyl acetoacetate is a robust and fundamental transformation in organic chemistry. A successful synthesis hinges on a solid understanding of the enolate formation and SN2 alkylation mechanism. Critical experimental parameters include the strict exclusion of moisture, the use of an appropriate alkoxide base to prevent transesterification, and controlled temperature during the alkylation step. The protocol and mechanistic insights provided in this guide offer a comprehensive framework for researchers to confidently and efficiently produce this valuable synthetic intermediate.

References

- Vertex AI Search. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.

- Benchchem. (n.d.). Ethyl 2-methylacetoacetate | 609-14-3.

- Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% - Safety Data Sheet.

- Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.

- ChemicalBook. (2025). Sodium ethoxide - Safety Data Sheet.

- Inchem.org. (n.d.). ICSC 0674 - SODIUM ETHANOLATE.

- Vertex AI Search. (n.d.). Acetoacetic ester synthesis mechanism.

- ECHEMI. (n.d.). What will be the major enol form of methyl acetoacetate?.

- Vertex AI Search. (n.d.). The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones.

- Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.

- PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications.

- Sigma-Aldrich. (n.d.). This compound.

- Pearson Education. (n.d.). Chapter 21: Ester Enolates.

- Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis.

- Chemistry Stack Exchange. (2019). What will be the major enol form of methyl acetoacetate?.

- OpenStax. (2023). 22.7 Alkylation of Enolate Ions. Organic Chemistry.

- Clutch Prep. (n.d.). Acetoacetic Ester Synthesis Explained.

- Pearson Education. (n.d.). Enolate Chemistry: Reactions at the Alpha-Carbon - Part 1 of 2.

- ChemicalBook. (2025). Ethyl 2-methylacetoacetate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-methylacetoacetate | 609-14-3 [chemicalbook.com]

- 3. assets-global.website-files.com [assets-global.website-files.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. echemi.com [echemi.com]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Enolate Chemistry:Reactions at the Alpha-Carbon - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 13. vanderbilt.edu [vanderbilt.edu]

- 14. gelest.com [gelest.com]

- 15. lobachemie.com [lobachemie.com]

- 16. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]

- 17. nbinno.com [nbinno.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Ethyl 2-methylacetoacetate | 609-14-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to Keto-Enol Tautomerism in Methyl 2-Ethylacetoacetate

Abstract

This technical guide provides a comprehensive examination of the principles and practical implications of keto-enol tautomerism as it pertains to methyl 2-ethylacetoacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors that govern the tautomeric equilibrium of this α-substituted β-ketoester. We will explore the underlying thermodynamic and mechanistic principles, the profound influence of solvent polarity, and the spectroscopic techniques essential for the qualitative and quantitative analysis of the tautomeric forms. Detailed experimental protocols for synthesis and analysis are provided, underpinned by a discussion of the causality behind methodological choices to ensure scientific integrity and reproducibility.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] These two forms are tautomers—constitutional isomers that readily interconvert. The transformation involves the migration of a proton and the shifting of bonding electrons.[1] For most simple ketones and aldehydes, the equilibrium overwhelmingly favors the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][2]

However, the position of this equilibrium can be significantly influenced by several factors, including:

-

Substitution: The stability of the enol, being an alkene, is increased by substitution.

-

Conjugation: Extended conjugation in the enol form can enhance its stability.[3]

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[3]

-

Aromaticity: If the enol is part of an aromatic system, such as in phenol, the enol form is exceptionally stable and predominates.[3]

The interconversion between keto and enol forms can be catalyzed by either acid or base.[1][3]

The Tautomeric Landscape of this compound

This compound is a β-ketoester with an alkyl substituent on the α-carbon. This structural feature is critical in determining its tautomeric behavior. In general, β-dicarbonyl compounds exhibit a greater propensity to enolize compared to simple ketones due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond in the enol form.

However, the presence of an α-alkyl substituent in β-diketones generally favors the diketo tautomer.[4][5] This is attributed to steric hindrance that can disrupt the planarity required for optimal conjugation and intramolecular hydrogen bonding in the enol form. While specific quantitative data for the keto-enol equilibrium of this compound is not abundant in the literature, we can infer its behavior from the principles governing α-substituted β-dicarbonyl compounds. It is expected that the keto form will be the major tautomer in most conditions.

Below is a visual representation of the keto-enol tautomerism in this compound.

Diagram of the keto-enol tautomeric equilibrium for this compound.

The Decisive Role of the Solvent Environment

The solvent in which a compound is dissolved can have a profound effect on the position of the keto-enol equilibrium. This is due to the differential solvation and stabilization of the keto and enol tautomers, which often possess different polarities.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. They can also compete for hydrogen bonding with the enol form, disrupting the intramolecular hydrogen bond that stabilizes it. Consequently, polar protic solvents tend to shift the equilibrium towards the keto tautomer.

-

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar environments, the intramolecular hydrogen bond of the enol form is a significant stabilizing factor, as there is no competition from the solvent. This leads to a relative stabilization of the enol tautomer, shifting the equilibrium in its favor compared to polar solvents. For ethyl acetoacetate, a closely related compound, the enol form is significantly more prevalent in nonpolar solvents.[3]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): The effect of these solvents can be more complex. They are polar and can stabilize the more polar keto form, but they do not act as hydrogen bond donors and therefore do not disrupt the intramolecular hydrogen bond of the enol as effectively as protic solvents.

The following table summarizes the expected trend of the keto-enol equilibrium for this compound in different solvent types, based on established principles for β-dicarbonyl compounds.

| Solvent Type | Predominant Tautomer | Rationale |

| Nonpolar (e.g., Hexane) | Keto (major), Enol (minor but increased) | Intramolecular H-bonding stabilizes the enol form. |

| Polar Aprotic (e.g., Acetone) | Keto | Stabilization of the more polar keto tautomer. |

| Polar Protic (e.g., Methanol) | Keto (predominantly) | Strong solvation and stabilization of the keto form via H-bonding. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of the enolate of methyl acetoacetate. A common synthetic route involves the use of a suitable base to deprotonate the α-carbon of methyl acetoacetate, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

Experimental Protocol: Synthesis via Alkylation

Objective: To synthesize this compound from methyl acetoacetate.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide

-

Ethyl iodide

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add methyl acetoacetate dropwise with stirring to form the sodium enolate.

-

To the resulting solution, add ethyl iodide dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

After cooling, remove the methanol under reduced pressure.

-

To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Workflow for the synthesis of this compound.

Spectroscopic Analysis of Tautomeric Forms

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the qualitative and quantitative analysis of keto-enol tautomerism.

¹H NMR Spectroscopy

Proton NMR is particularly well-suited for studying tautomeric equilibria because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6]

Characteristic ¹H NMR Signals:

-

Keto Tautomer:

-

A singlet for the α-proton.

-

A singlet for the acetyl methyl protons.

-

Signals corresponding to the ethyl group (a quartet and a triplet).

-

A singlet for the methoxy protons of the ester.

-

-

Enol Tautomer:

-

A singlet for the vinylic proton (replaces the α-proton signal).

-

A downfield singlet for the enolic hydroxyl proton, often broadened due to hydrogen bonding and exchange.

-

Shifted signals for the acetyl methyl protons compared to the keto form.

-

Signals for the ethyl and methoxy groups, which may be slightly shifted from their positions in the keto form.

-

The ratio of the keto to enol forms can be determined by integrating the characteristic signals of each tautomer and normalizing for the number of protons giving rise to each signal.

Experimental Protocol: ¹H NMR Analysis

Objective: To determine the keto-enol ratio of this compound in a given solvent.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

NMR tubes

Procedure:

-

Prepare a solution of this compound in the chosen deuterated solvent of a concentration suitable for NMR analysis (typically 5-10 mg in 0.6-0.7 mL).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Process the spectrum (phasing, baseline correction).

-

Identify the characteristic signals for the keto and enol tautomers.

-

Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-proton) and a well-resolved signal unique to the enol form (e.g., the vinylic proton).

-

Calculate the molar ratio of the two tautomers from the integrated areas. The equilibrium constant, Keq = [enol]/[keto], can then be determined.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria. The keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra. The keto form typically shows a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength. The enol form, with its conjugated system, generally displays a strong π → π* transition at a longer wavelength than the keto form. By analyzing the changes in the absorption spectrum in different solvents, the relative populations of the tautomers can be inferred.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate interplay of structural and environmental factors. As an α-substituted β-ketoester, it is expected to favor the keto form, a preference that is amplified in polar protic solvents. The ability to qualitatively and quantitatively assess the tautomeric composition through spectroscopic methods like NMR is crucial for understanding its reactivity and for its application in synthesis and drug development. This guide provides the foundational knowledge and practical protocols for researchers to confidently investigate and manipulate the tautomeric behavior of this versatile compound.

References

-

Various Authors. (2017). Why is the keto form of ethyl acetoacetate more stable than an enol form?. Quora. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of (Z)-methyl 3-phenyl-2-butenoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Sunil Sir Chemistry Classes. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. YouTube. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

-

ResearchGate. (2011). Solvent-effect-on-keto-enol-tautomerism-in-a-new-b-diketone-A-comparison-between-experimental-data-and-different-theoretical-approaches.pdf. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. RSC Publishing. Retrieved from [Link]

-

Semantic Scholar. (1965). Solvent Effect on the Keto-Enol Equilibrium of Acetoacetic Ester. Retrieved from [Link]

-

ECMDB. (2015). Ethyl-2-methylacetoacetate (ECMDB20553) (M2MDB001358). Retrieved from [Link]

-

ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methylacetoacetate. National Institutes of Health. Retrieved from [Link]

-

ACS Publications. (n.d.). The Effect of Solvents on Tautomeric Equilibria. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of methyl and ethyl acetoacetate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Methyl 2-ethylacetoacetate: Synthesis, Reactivity, and Applications

Introduction

Methyl 2-ethylacetoacetate (CAS No. 51756-08-2) is a β-keto ester of significant interest in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis, fundamental reactivity, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. While specific data for this methyl ester is less prevalent in the literature than for its ethyl counterpart, this document synthesizes established principles of β-keto ester chemistry to provide a robust and scientifically grounded overview.

Physicochemical and Spectroscopic Properties

This compound is a combustible liquid with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[3] Key physical properties are summarized in the table below. A thorough understanding of these properties is essential for its appropriate handling, storage, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 51756-08-2 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [4][5] |

| Molecular Weight | 144.17 g/mol | |

| Density | 1.010 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.423 | |

| Linear Formula | CH₃COCH(C₂H₅)COOCH₃ | [1][2] |

| SMILES String | CCC(C(C)=O)C(=O)OC | |

| InChI Key | YXLVLOWNJCOOAU-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups. The methine proton at the α-position will appear as a triplet, coupled to the adjacent methylene protons of the ethyl group. The methyl ester will present as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (ketone and ester), the α-carbon, and the carbons of the methyl and ethyl groups.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1710-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of β-keto esters.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the acetoacetic ester synthesis . This powerful C-C bond-forming reaction involves the alkylation of an enolate derived from a simpler acetoacetic ester. In this case, the synthesis would proceed via the ethylation of the enolate of methyl acetoacetate.

Reaction Principle

The α-hydrogens of β-keto esters are significantly acidic due to the electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This allows for facile deprotonation by a suitable base, such as sodium methoxide, to form a nucleophilic enolate. This enolate then readily undergoes an Sₙ2 reaction with an alkyl halide, such as ethyl bromide or ethyl iodide, to yield the α-alkylated product.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the alkylation of similar β-keto esters and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide

-

Anhydrous methanol

-

Ethyl bromide (or ethyl iodide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium methoxide in anhydrous methanol is prepared. The solution is cooled in an ice bath. Methyl acetoacetate is then added dropwise to the cooled sodium methoxide solution with continuous stirring to form the sodium enolate.

-

Alkylation: Ethyl bromide is added dropwise to the enolate solution while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled, and the precipitated sodium bromide is removed by filtration. The methanol is then removed from the filtrate by distillation under reduced pressure.

-

Extraction and Purification: The residue is dissolved in diethyl ether and washed sequentially with water and a saturated aqueous ammonium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity compound.

Key Chemical Reactions and Synthetic Utility

The synthetic versatility of this compound stems from its ability to undergo a variety of chemical transformations at its different functional groups.

Hydrolysis and Decarboxylation (Ketonic Hydrolysis)

A hallmark reaction of α-substituted acetoacetic esters is their hydrolysis to a β-keto acid, followed by facile decarboxylation upon heating to yield a ketone.[11] This sequence allows this compound to serve as a synthetic equivalent for the 3-pentanone enolate.

Reduction

The ketone functionality of this compound can be selectively reduced using various reducing agents, such as sodium borohydride, to yield the corresponding β-hydroxy ester. These products are valuable chiral building blocks in organic synthesis.

Japp-Klingemann Reaction

While not a reaction of this compound itself, the Japp-Klingemann reaction is a notable transformation of the parent acetoacetic esters.[12] It involves the reaction with aryl diazonium salts to produce hydrazones, which are precursors to indoles and other heterocyclic systems. The principles of this reaction would likely apply to derivatives such as this compound.

Applications in Drug Development and Fine Chemicals

β-Keto esters are foundational building blocks in the pharmaceutical and fine chemical industries.[13][14][15] While specific examples citing this compound are sparse, the utility of its close analogs, such as ethyl 2-methylacetoacetate, is well-documented and provides a strong indication of its potential applications.

-

Pharmaceutical Synthesis: These intermediates are crucial in the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs and analgesics.[13][14] They are also used in the total synthesis of complex natural products.[12] The structural motif provided by this compound can be incorporated into various molecular scaffolds to modulate the pharmacological activity of a drug candidate.

-

Agrochemicals: The acetoacetic ester core is found in various pesticides and herbicides.

-

Fine Chemicals: In the broader chemical industry, these compounds are used in the production of pigments, dyes, and polymers.

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care. It is a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store in a tightly closed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a versatile and synthetically valuable β-keto ester. Its preparation via the robust acetoacetic ester synthesis and its capacity to undergo a variety of subsequent chemical transformations make it a useful intermediate for the construction of complex organic molecules. For researchers and professionals in drug discovery and development, a solid understanding of the reactivity and synthetic potential of this compound and its analogs is essential for the design and execution of efficient synthetic routes to novel chemical entities.

References

-

PubChem. (n.d.). Ethyl 2-methylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-methylacetoacetate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Ethyl 2-Methylacetoacetate: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]

-

ECMDB. (2015, June 3). Ethyl-2-methylacetoacetate (ECMDB20553) (M2MDB001358). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications. Retrieved from [Link]

- Probst, H., & Schuelde, F. (1969). Process for the preparation of methyl and ethyl acetoacetate. U.S.

-

PubChem. (n.d.). Ethyl-2-methylacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). The Acetoacetic Ester Synthesis of Methyl Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethylacetoacetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. Retrieved from [Link]

Sources

- 1. This compound = 97.0 GC 51756-08-2 [sigmaaldrich.com]

- 2. This compound = 97.0 GC 51756-08-2 [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. Ethyl 2-methylacetoacetate | C7H12O3 | CID 701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl-2-methylacetoacetate | C7H12O3 | CID 7017228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-methylacetoacetate(609-14-3) 13C NMR spectrum [chemicalbook.com]

- 7. Ethyl 2-methylacetoacetate(609-14-3) IR Spectrum [chemicalbook.com]

- 8. Ethyl 2-ethylacetoacetate(607-97-6) 13C NMR [m.chemicalbook.com]

- 9. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 2-ethylacetoacetate(607-97-6) IR Spectrum [m.chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Ethyl 2-methylacetoacetate | 609-14-3 [chemicalbook.com]

- 13. Ethyl 2-methylacetoacetate | 609-14-3 | Benchchem [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-ethylacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Identity and Importance of Methyl 2-ethylacetoacetate

This compound (CAS No: 51756-08-2) is a key organic intermediate characterized by the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. Its structure, featuring a ketone and an ester functional group separated by a methylene group with an ethyl substituent, makes it a valuable precursor in a variety of chemical reactions, particularly in the synthesis of complex organic molecules and pharmaceutical compounds. The reactivity of the α-protons and the susceptibility of the ester and ketone functionalities to nucleophilic attack are central to its synthetic utility, but also dictate its stability profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Density | 1.010 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.423 | [1] |

| Boiling Point | 169-170 °C at 93 hPa | |

| Melting Point | -80 °C | |

| Flash Point | Not applicable (as per some sources) | [1] |

| Solubility | Information not readily available, but likely soluble in common organic solvents. | [1] |

Chemical Stability and Degradation Pathways

This compound, like other β-keto esters, is susceptible to degradation through several chemical pathways. The primary routes of degradation are hydrolysis and decarboxylation, which can be influenced by factors such as pH, temperature, and the presence of moisture.

Hydrolysis

Under either acidic or basic conditions, the ester functional group of this compound can undergo hydrolysis to yield 2-ethylacetoacetic acid and methanol[3]. This reaction is often the initial step in the degradation process. The presence of water is a critical factor, and anhydrous conditions are typically recommended to prevent hydrolysis, especially in acid-catalyzed reactions[4].

Decarboxylation

The primary degradation product of hydrolysis, 2-ethylacetoacetic acid, is a β-keto acid. This class of compounds is known to be unstable and readily undergoes decarboxylation upon gentle heating to produce a ketone and carbon dioxide[3]. This instability is a key consideration for the long-term storage and handling of this compound, as even small amounts of acidic or basic impurities in the presence of moisture can initiate this degradation cascade.

Keto-Enol Tautomerism

β-keto esters exist as an equilibrium mixture of keto and enol tautomers. This tautomerism can affect the reactivity and analytical profile of the compound. While this is not a degradation pathway in itself, the presence of the enol form can influence the compound's susceptibility to certain reactions.

Caption: Primary degradation pathways of this compound.

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to adhere to appropriate storage conditions that mitigate the risks of degradation.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry, and well-ventilated place. | To minimize the rate of potential degradation reactions. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and minimize contact with moisture. | General best practice for sensitive organic compounds. |

| Light | Protect from light. | To prevent potential photochemically induced degradation. | [5] |

| Container | Use tightly sealed containers. | To prevent the ingress of moisture and atmospheric contaminants. | [6] |

| Container Material | Glass, Polytetrafluoroethylene (PTFE), or Stainless Steel (316L). Polypropylene (PP) and Polyethylene (PE) may be suitable for short-term storage but should be tested for long-term compatibility. | To avoid reaction with or leaching from the container material. PTFE and stainless steel show excellent chemical resistance to esters. PP and PE have good resistance but can be susceptible to swelling with some organic solvents. | [2][4][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze the degradation of the ester. | [1] |

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the re-test period or shelf life of this compound. This involves subjecting the compound to a range of environmental conditions and monitoring its purity and the formation of degradation products over time.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. Such a method must be able to accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

Example HPLC Method Development Considerations:

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, with a possible pH modifier (e.g., formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Example GC Method Development Considerations:

-

Column: A non-polar or medium-polarity capillary column.

-

Injector and Detector Temperatures: Should be optimized to prevent on-column degradation. Lower temperatures are generally preferred[23].

-